![molecular formula C12H25ClOSn B12531159 4-[Dibutyl(chloro)stannyl]but-3-en-1-ol CAS No. 674775-88-3](/img/structure/B12531159.png)
4-[Dibutyl(chloro)stannyl]but-3-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Dibutyl(chloro)stannyl]but-3-en-1-ol is an organotin compound with the molecular formula C12H25ClOSn It is characterized by the presence of a tin (Sn) atom bonded to a chlorine (Cl) atom, two butyl groups, and a butenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dibutyl(chloro)stannyl]but-3-en-1-ol typically involves the reaction of dibutyltin dichloride with an appropriate butenol derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
4-[Dibutyl(chloro)stannyl]but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
科学的研究の応用
4-[Dibutyl(chloro)stannyl]but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 4-[Dibutyl(chloro)stannyl]but-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The tin atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Dibutyltin dichloride: A precursor in the synthesis of 4-[Dibutyl(chloro)stannyl]but-3-en-1-ol.
Tributyltin chloride: Another organotin compound with different chemical properties and applications.
Tetramethyltin: A simpler organotin compound with distinct reactivity.
Uniqueness
This compound is unique due to its specific structure, which combines a tin atom with a butenol moiety
特性
CAS番号 |
674775-88-3 |
|---|---|
分子式 |
C12H25ClOSn |
分子量 |
339.49 g/mol |
IUPAC名 |
4-[dibutyl(chloro)stannyl]but-3-en-1-ol |
InChI |
InChI=1S/C4H7O.2C4H9.ClH.Sn/c1-2-3-4-5;2*1-3-4-2;;/h1-2,5H,3-4H2;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChIキー |
FTVRBYZOBUUBFH-UHFFFAOYSA-M |
正規SMILES |
CCCC[Sn](CCCC)(C=CCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


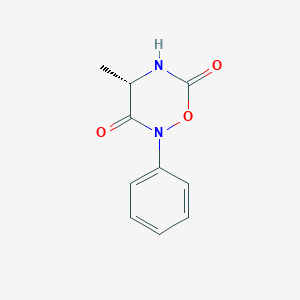
![5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione](/img/structure/B12531086.png)
![3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one](/img/structure/B12531088.png)
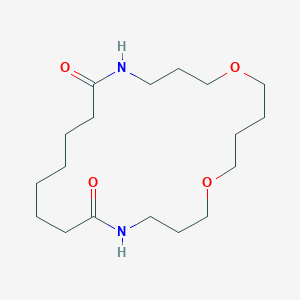
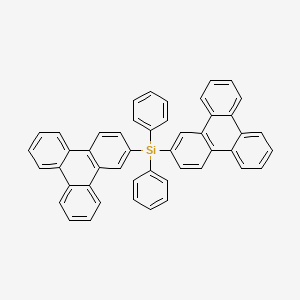
![5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine](/img/structure/B12531107.png)
![Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]-](/img/structure/B12531115.png)
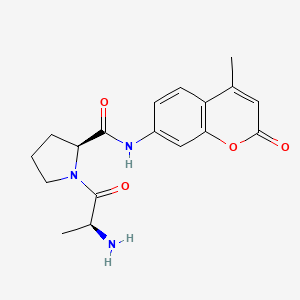

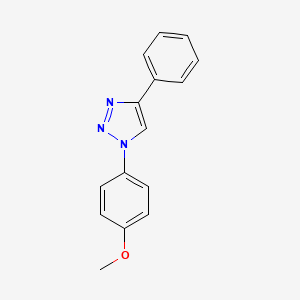
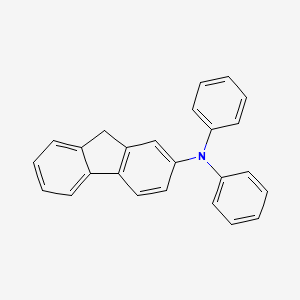
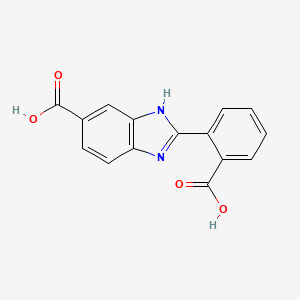
![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)
